Lipophilicity (XLogP3) Advantage of the 4‑Ethyl Substituent Over the 4‑Methyl Analog
The computed partition coefficient XLogP3 for 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is 3.5, compared to 3.0 for the 4‑methyl analog, representing a 0.5 log unit increase [1][2]. This difference corresponds to a roughly three‑fold higher predicted partition into octanol, which can enhance passive membrane diffusion and target site penetration in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid: XLogP3 = 3.0 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
The increased lipophilicity may translate into superior membrane permeability and bioavailability in whole‑organism insect juvenile hormone mimic assays, making the ethyl analog a more efficacious starting point for SAR optimization.
- [1] PubChem CID 2758801, 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid. View Source
- [2] PubChem CID 137948251, (1R)-2-(4-methylbenzoyl)cyclohexanecarboxylic acid. View Source
